Bienvenue dans la boutique en ligne BenchChem!

2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile

Conformational Analysis Medicinal Chemistry Structure-Based Drug Design

2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile delivers a conformationally locked boat scaffold that enhances target binding entropy and subtype selectivity, as validated in adenosine A3 (higher affinity vs. flexible analogs) and histamine H3/H4 (107-fold selectivity) receptor programs. The nitrile group enables rapid diversification to amines, acids, tetrazoles, and heterocycles, supporting focused library synthesis. With no molecular weight penalty versus cyclohexane cores, this intermediate is ideal for scaffold-hopping campaigns requiring precise spatial orientation. Procure now for advanced GPCR ligand optimization and constrained nucleoside analog development.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
Cat. No. B13181571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESC1C(CC2C1C2)CC#N
InChIInChI=1S/C8H11N/c9-2-1-6-3-7-5-8(7)4-6/h6-8H,1,3-5H2
InChIKeyBCDPVTLXAFHURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile – A Conformationally Restricted Bicyclic Nitrile Building Block for Drug Discovery


2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile (CAS 2059993-41-6, molecular formula C₈H₁₁N, molecular weight 121.18 g/mol) belongs to a class of strained bicyclic nitrile intermediates whose core bicyclo[3.1.0]hexane scaffold serves as a conformationally restricted bioisostere of the flexible cyclohexane ring system [1]. The rigid, boat-like conformation—confirmed by computational and crystallographic studies—substantially reduces the conformational degrees of freedom relative to monocyclic analogs, a feature central to its growing adoption as a privileged building block in medicinal chemistry programs requiring precise spatial orientation of substituents [2].

Why a Generic Cyclohexylacetonitrile or Other Bicyclic Nitrile Cannot Substitute for 2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile in Medicinal Chemistry Programs


Despite superficial structural similarity, substituting 2-{bicyclo[3.1.0]hexan-3-yl}acetonitrile with a generic monocyclic counterpart such as 2-cyclohexylacetonitrile (CAM 4435-14-7, MW 123.20 g/mol) or an alternative bicyclic nitrile (e.g., 2-{bicyclo[2.2.1]heptan-2-yl}acetonitrile, CAS 64118-09-8) introduces critical differences in three-dimensional shape, conformational flexibility, and resultant pharmacophore presentation. The fused cyclopropane ring in the bicyclo[3.1.0]hexane system imposes a strong thermodynamic preference for the boat conformation over the chair (in contrast to cyclohexane derivatives, where the chair predominates), directly affecting the vector of the acetonitrile side chain and its spatial relationship with the ring scaffold [1]. This conformational constraint has been shown, in side-by-side pharmacological comparisons of (N)-methanocarba (bicyclo[3.1.0]hexane) versus ribose-based nucleosides, to confer measurably higher target affinity and selectivity [2].

Quantitative Evidence for 2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile Differentiation Versus Comparators


Conformational Restriction: Bicyclo[3.1.0]hexane Preferentially Adopts a Boat Conformation Distinct from the Chair-Dominant Cyclohexane Scaffold

Ab initio molecular orbital calculations (3-21G, 3-21G(*), and 6-31G* basis sets) on bicyclo[3.1.0]hexane and corresponding monocyclic cyclohexane derivatives establish a fundamental conformational divergence: the boat form is thermodynamically more stable than the chair form in the bicyclo[3.1.0] system, whereas the chair form dominates in cyclohexane [1]. This reversed conformational preference was further corroborated by DFT potential energy surface mapping, which demonstrated that boat-like conformers are the global minima for the parent bicyclo[3.1.0]hexane scaffold [2]. The 2-{bicyclo[3.1.0]hexan-3-yl}acetonitrile inherits this boat-preferring architecture, imposing a fixed spatial trajectory on the acetonitrile substituent that cannot be replicated by 2-cyclohexylacetonitrile or 2-{bicyclo[2.2.1]heptan-2-yl}acetonitrile, where distinct ring geometries dictate different exit vectors.

Conformational Analysis Medicinal Chemistry Structure-Based Drug Design

Bioisosteric Replacement: Bicyclo[3.1.0]hexane Adds Conformational Rigidity Without Increasing Molecular Weight Versus a Cyclohexane Scaffold

The bicyclo[3.1.0]hexane scaffold is explicitly characterized as a conformationally restrained isostere of cyclohexane, introduced with no increase in molecular weight (bicyclo[3.1.0]hexane core: C₆H₁₀, MW 82.15 g/mol; cyclohexane: C₆H₁₂, MW 84.16 g/mol) and only a modest elevation in lipophilicity [1]. For the target compound 2-{bicyclo[3.1.0]hexan-3-yl}acetonitrile (C₈H₁₁N, MW 121.18 g/mol), the molecular weight is actually lower than its closest monocyclic comparator 2-cyclohexylacetonitrile (C₈H₁₃N, MW 123.20 g/mol) [2]. The predicted LogP of the parent bicyclo[3.1.0]hexane (ACD/LogP: 2.67; KowWin estimate: 2.92) compared to cyclohexane (LogP ~3.4) confirms a modest lipophilicity difference . These findings establish that introducing the cyclopropane fusion in the [3.1.0] scaffold achieves conformational constraint without the molecular weight penalty often associated with rigidification strategies in medicinal chemistry.

Bioisostere Design Lead Optimization Physicochemical Properties

Nucleoside Analog Design: (N)-Methanocarba (Bicyclo[3.1.0]hexane) Scaffold Provides Higher A3 Adenosine Receptor Affinity and Selectivity Versus Flexible Ribose-Based Nucleosides

A direct, side-by-side pharmacological comparison of ribose-containing and (N)-methanocarba (bicyclo[3.1.0]hexane) 2-arylalkynyladenosine derivatives as A3 adenosine receptor (A3AR) agonists demonstrated that the bicyclic pseudoribose ring constraint provided higher affinity and selectivity at both human and mouse A3AR [1]. In a broader series of bicyclo[3.1.0]hexane-based nucleosides evaluated for P1 receptor affinities, the most potent (N)-methanocarba adenosine derivative displayed a Ki of 0.38 μM at A3AR with high selectivity over other adenosine receptor subtypes [2]. Additional 5′-modified (N)-methanocarba nucleosides bearing N6-3-halobenzyl substituents achieved potent A3AR antagonist binding with Ki values of 0.7–1.4 nM [3]. While these data are reported for elaborated nucleoside analogs rather than the acetonitrile building block itself, they establish that the bicyclo[3.1.0]hexane scaffold is a validated pharmacophore element capable of conferring measurable affinity and selectivity advantages over flexible ribose-based comparators in direct head-to-head studies.

Adenosine Receptor Nucleoside Analogs GPCR Pharmacology

Histamine Receptor Ligand Design: Bicyclo[3.1.0]hexane-Constrained Histamine Analog Achieves >100-Fold Selectivity for H3 Over H4 Receptors

Conformationally rigid histamine analogs incorporating the bicyclo[3.1.0]hexane scaffold were designed, synthesized, and evaluated for binding to histamine H3 and H4 receptor subtypes. All compounds demonstrated selective binding to the H3 receptor over the H4 receptor [1]. Notably, the most potent compound (compound 7) exhibited a Ki of 5.6 nM at H3 receptors versus 602 nM at H4 receptors, achieving an H3/H4 selectivity ratio exceeding 100-fold [2]. This selectivity was attributed to the conformational restriction imposed by the bicyclo[3.1.0]hexane scaffold, which locks the histamine side chain into a specific anti- or syn-orientation that differentially affects binding to the two receptor subtypes [1]. The high selectivity achieved demonstrates the scaffold's unique capacity to discriminate between closely related GPCR subtypes through precise spatial control of pharmacophore presentation.

Histamine Receptor GPCR Selectivity Conformational Restriction

Synthetic Versatility: The Acetonitrile Functional Group Enables Diversification into Carboxylic Acids, Amines, Amidines, and Heterocycles

The nitrile functional group in 2-{bicyclo[3.1.0]hexan-3-yl}acetonitrile serves as a versatile synthetic handle enabling straightforward conversion to a range of functional groups critical for medicinal chemistry exploration. Nitrile hydrolysis yields the corresponding carboxylic acid (bicyclo[3.1.0]hexane-3-acetic acid), while reduction produces the primary amine 2-{bicyclo[3.1.0]hexan-3-yl}ethan-1-amine [1]. The nitrile can also be converted to amidines, tetrazoles, and various nitrogen-containing heterocycles through established transformations. This functional group versatility contrasts with building blocks bearing less transformable substituents (e.g., alkyl, aryl, or halogen groups) that require de novo functionalization. The commercial availability of the compound at 95% purity from multiple suppliers, including Leyan (Product No. 2024894) and A2B Chem (Cat# AW33992), ensures reliable sourcing for synthetic programs .

Synthetic Chemistry Building Block Diversification Medicinal Chemistry

Optimal Application Scenarios for Procuring 2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile in Drug Discovery and Chemical Biology


Lead Optimization Programs Requiring Conformationally Constrained Cyclohexane Bioisosteres

When a medicinal chemistry program identifies a flexible cyclohexane-containing lead series that requires conformational rigidification to improve target binding entropy and selectivity, 2-{bicyclo[3.1.0]hexan-3-yl}acetonitrile provides a direct entry point to the bicyclo[3.1.0]hexane scaffold as a bioisosteric replacement. As established in Section 3, Evidence Items 1 and 2, the scaffold introduces a thermodynamically preferred boat conformation with no molecular weight penalty (ΔMW = −2.01 g/mol vs. cyclohexane core) and only modest lipophilicity elevation, making it suitable for systematic scaffold-hopping campaigns where maintaining drug-like physicochemical properties is essential [1].

Synthesis of Constrained Nucleoside and Nucleotide Mimetics Targeting Purinergic Receptors

The (N)-methanocarba (bicyclo[3.1.0]hexane) scaffold has been validated through direct head-to-head pharmacological comparison to provide higher affinity and selectivity at adenosine A3 receptors compared to flexible ribose-based nucleosides (Section 3, Evidence Item 3). Research groups developing constrained nucleoside analogs for oncology, inflammation, or cardiovascular indications should procure 2-{bicyclo[3.1.0]hexan-3-yl}acetonitrile as a versatile intermediate for constructing the bicyclo[3.1.0]hexane-containing pseudosugar moiety, with the nitrile group enabling late-stage diversification into various pharmacophore elements [2].

Development of Subtype-Selective GPCR Ligands Using Conformational Restriction Strategies

The demonstrated ability of the bicyclo[3.1.0]hexane scaffold to confer >100-fold subtype selectivity in histamine receptor programs (H3/H4 Ki ratio = 107.5; Section 3, Evidence Item 4) supports the procurement of 2-{bicyclo[3.1.0]hexan-3-yl}acetonitrile as a starting building block for GPCR ligand optimization campaigns. The rigid scaffold can lock pendant pharmacophoric groups into discrete spatial orientations, enabling systematic exploration of the relationship between ligand conformation and receptor subtype selectivity—a strategy applicable to aminergic, purinergic, and peptidergic GPCR families [3].

Parallel Library Synthesis Requiring a Single Building Block with Multiple Diversification Vectors

For medicinal chemistry groups planning parallel synthesis or DNA-encoded library campaigns, the nitrile group in 2-{bicyclo[3.1.0]hexan-3-yl}acetonitrile offers access to at least five distinct functional group classes (carboxylic acids, primary amines, amidines, tetrazoles, and various heterocycles) through well-precedented transformations (Section 3, Evidence Item 5). This multi-vector diversification potential, combined with the conformationally rigid scaffold core, enables the efficient generation of focused libraries exploring both scaffold geometry and substituent pharmacophore space from a single commercially available building block .

Quote Request

Request a Quote for 2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.